molecular formula C15H26BrNO2 B13463888 tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate

tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate

Cat. No.: B13463888
M. Wt: 332.28 g/mol
InChI Key: XXGJLRXHCIGEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[4-(bromomethyl)bicyclo[222]octan-1-yl]methyl}carbamate is an organic compound that features a tert-butyl carbamate group attached to a bromomethyl-substituted bicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl-substituted bicyclo[2.2.2]octane derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an aldehyde or carboxylic acid .

Scientific Research Applications

tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H26BrNO2

Molecular Weight

332.28 g/mol

IUPAC Name

tert-butyl N-[[4-(bromomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate

InChI

InChI=1S/C15H26BrNO2/c1-13(2,3)19-12(18)17-11-15-7-4-14(10-16,5-8-15)6-9-15/h4-11H2,1-3H3,(H,17,18)

InChI Key

XXGJLRXHCIGEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.